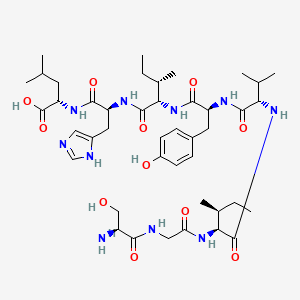phosphane CAS No. 648429-13-4](/img/structure/B12592854.png)
[(1R)-2-(Cyclopenta-1,3-dien-1-yl)-1-phenylethyl](diphenyl)phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-2-(Cyclopenta-1,3-dien-1-yl)-1-phenylethylphosphane is a complex organophosphorus compound It features a unique structure with a cyclopentadienyl ring, a phenylethyl group, and a diphenylphosphane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-(Cyclopenta-1,3-dien-1-yl)-1-phenylethylphosphane typically involves the reaction of cyclopentadienyl derivatives with phenylethyl halides in the presence of a base. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
(1R)-2-(Cyclopenta-1,3-dien-1-yl)-1-phenylethylphosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The phenylethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phenylethyl compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1R)-2-(Cyclopenta-1,3-dien-1-yl)-1-phenylethylphosphane is used as a ligand in coordination chemistry. It forms complexes with transition metals, which are utilized in catalysis for various organic transformations.
Biology
The compound’s potential biological applications are being explored, particularly in the development of novel pharmaceuticals. Its unique structure may interact with biological targets in ways that could lead to new therapeutic agents.
Medicine
Research is ongoing to investigate the compound’s potential as a drug delivery agent. Its ability to form stable complexes with metals could be harnessed to deliver metal-based drugs to specific sites in the body.
Industry
In the industrial sector, (1R)-2-(Cyclopenta-1,3-dien-1-yl)-1-phenylethylphosphane is used in the synthesis of advanced materials. Its incorporation into polymers and other materials can enhance their properties, such as thermal stability and mechanical strength.
Wirkmechanismus
The mechanism by which (1R)-2-(Cyclopenta-1,3-dien-1-yl)-1-phenylethylphosphane exerts its effects involves its interaction with molecular targets through its phosphane moiety. The compound can coordinate with metal centers, forming stable complexes that facilitate various catalytic processes. The cyclopentadienyl and phenylethyl groups provide steric and electronic effects that influence the reactivity and selectivity of these complexes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: A widely used ligand in coordination chemistry, but lacks the cyclopentadienyl and phenylethyl groups.
Diphenylphosphine: Similar in structure but does not have the cyclopentadienyl and phenylethyl groups.
Cyclopentadienylphosphine: Contains the cyclopentadienyl group but lacks the phenylethyl group.
Uniqueness
(1R)-2-(Cyclopenta-1,3-dien-1-yl)-1-phenylethylphosphane is unique due to its combination of cyclopentadienyl, phenylethyl, and diphenylphosphane moieties. This unique structure imparts distinct steric and electronic properties, making it a versatile ligand in coordination chemistry and a valuable compound in various scientific research applications.
Eigenschaften
CAS-Nummer |
648429-13-4 |
|---|---|
Molekularformel |
C25H23P |
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
[(1R)-2-cyclopenta-1,3-dien-1-yl-1-phenylethyl]-diphenylphosphane |
InChI |
InChI=1S/C25H23P/c1-4-14-22(15-5-1)25(20-21-12-10-11-13-21)26(23-16-6-2-7-17-23)24-18-8-3-9-19-24/h1-12,14-19,25H,13,20H2/t25-/m1/s1 |
InChI-Schlüssel |
PRHZJKUTNDPRKT-RUZDIDTESA-N |
Isomerische SMILES |
C1C=CC=C1C[C@H](C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
C1C=CC=C1CC(C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(1-Cyclohexylprop-1-en-1-yl)oxy]-1,5,5-trimethylcyclohex-1-ene](/img/structure/B12592773.png)
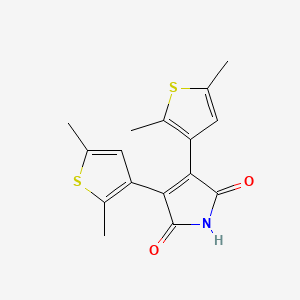
![1-Bromo-6-[2-(2-methoxyethoxy)ethoxy]hexane](/img/structure/B12592779.png)
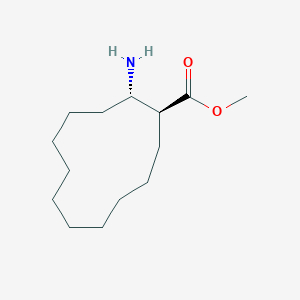



![4-Chloro-3-{[(triphenylstannyl)oxy]carbonyl}aniline](/img/structure/B12592821.png)
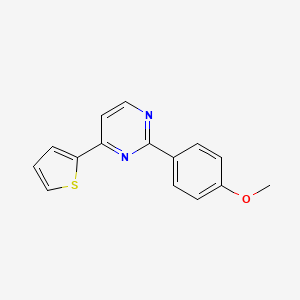
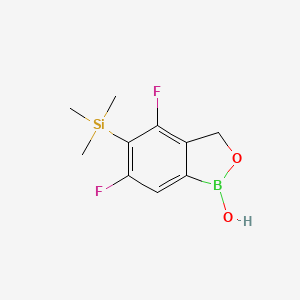
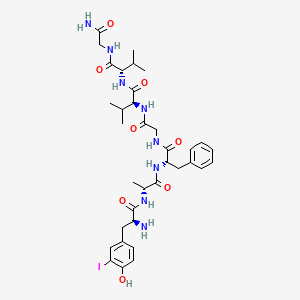
![Acetamide,2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-](/img/structure/B12592842.png)

